molecular formula C17H14N2O B15074786 1-{(E)-[(pyridin-3-ylmethyl)imino]methyl}naphthalen-2-ol

1-{(E)-[(pyridin-3-ylmethyl)imino]methyl}naphthalen-2-ol

Cat. No.: B15074786
M. Wt: 262.30 g/mol
InChI Key: KEJZYIVPICKCDD-UHFFFAOYSA-N
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Description

1-{(E)-[(pyridin-3-ylmethyl)imino]methyl}naphthalen-2-ol is a Schiff base derived from the condensation of 2-hydroxy-1-naphthaldehyde with pyridin-3-ylmethylamine. This compound features a naphthalen-2-ol backbone conjugated to an imine group (-CH=N-) linked to a pyridin-3-ylmethyl substituent. The E-configuration of the imine bond is stabilized by intramolecular hydrogen bonding between the hydroxyl (-OH) and imine nitrogen, as observed in structurally analogous Schiff bases .

Properties

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

1-(pyridin-3-ylmethyliminomethyl)naphthalen-2-ol

InChI

InChI=1S/C17H14N2O/c20-17-8-7-14-5-1-2-6-15(14)16(17)12-19-11-13-4-3-9-18-10-13/h1-10,12,20H,11H2

InChI Key

KEJZYIVPICKCDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NCC3=CN=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Z)-{[(Z)-3-pyridinylmethyl]imino}methyl)-2-naphthol typically involves a multi-step process. One common method includes the condensation of 2-naphthol with 3-pyridinylmethylamine under acidic conditions to form the imine intermediate. This intermediate is then subjected to a Z-selective reduction to yield the desired compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-((Z)-{[(Z)-3-pyridinylmethyl]imino}methyl)-2-naphthol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Halogenated naphthol derivatives.

Scientific Research Applications

1-((Z)-{[(Z)-3-pyridinylmethyl]imino}methyl)-2-naphthol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-((Z)-{[(Z)-3-pyridinylmethyl]imino}methyl)-2-naphthol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Schiff bases derived from 2-hydroxy-1-naphthaldehyde are widely studied for their structural diversity and functional properties. Below is a detailed comparison of 1-{(E)-[(pyridin-3-ylmethyl)imino]methyl}naphthalen-2-ol with structurally related compounds:

Structural and Electronic Properties
Compound Name Substituent on Imine Nitrogen Key Features Reference
This compound Pyridin-3-ylmethyl Intramolecular O–H⋯N hydrogen bond stabilizes E-configuration; pyridine ring enhances π-conjugation and metal-coordination potential.
(E)-1-(((2-fluorophenyl)imino)methyl)naphthalen-2-ol (FPIN) 2-Fluorophenyl Fluorine substituent increases electronegativity, altering electronic distribution. Exhibits strong fluorescence due to extended π-stacking in crystals.
1-((E)-(4-(trifluoromethoxy)phenylimino)methyl)naphthalen-2-ol 4-Trifluoromethoxyphenyl Electron-withdrawing -OCF3 group reduces electron density at the imine bond, enhancing redox activity. Co(II), Ni(II), Cu(II), and Zn(II) complexes show DNA-binding and antimicrobial properties.
1-((E)-((2-((E)-(3,5-di-tert-butyl-2-hydroxybenzylidene)amino)-5-nitrophenyl)imino)methyl)naphthalen-2-ol 3,5-di-tert-butyl-2-hydroxybenzylidene Bulky tert-butyl groups and nitro substituents enhance steric hindrance and π-π stacking, leading to red-shifted fluorescence in Zn(II) complexes.
1-{(E)-[(3,4-dichlorophenyl)imino]methyl}naphthalen-2-ol 3,4-Dichlorophenyl Chlorine atoms increase hydrophobicity and intermolecular Cl⋯π interactions. Crystal packing reveals dimeric stabilization via C–H⋯O and O–H⋯N hydrogen bonds.

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., -F, -NO2, -OCF3) reduce electron density at the imine bond, enhancing reactivity toward metal coordination . The pyridin-3-ylmethyl group in the target compound provides a balance of π-donor and σ-acceptor properties, facilitating diverse coordination modes.
  • Hydrogen Bonding : Intramolecular O–H⋯N hydrogen bonding is a common feature in these Schiff bases, stabilizing the E-configuration and planar geometry .

Key Observations :

  • Antifungal Selectivity : Compounds with nitro or heterocyclic substituents (e.g., pyrimidine) show enhanced antifungal activity, likely due to improved membrane penetration .
  • Metal Complexes : Transition metal complexes (Co, Ni, Cu, Zn) of these Schiff bases exhibit amplified bioactivity, including DNA interaction and cytotoxicity, attributed to redox-active metal centers .
Photophysical and Material Properties
Compound Name Fluorescence Emission (λmax) Application Reference
(E)-1-(((2-fluorophenyl)imino)methyl)naphthalen-2-ol (FPIN) 450 nm (solid state) Fluorescent sensors; strong emission due to rigid planar structure and π-π stacking.
Zn(II) complex of 1-((E)-((2-((E)-(3,5-di-tert-butyl-2-hydroxybenzylidene)amino)-5-nitrophenyl)imino)methyl)naphthalen-2-ol 620 nm (solution) Red-shifted emission for optoelectronic devices; extended π-stacking and charge transfer.
This compound Not reported Potential use in coordination polymers or metal-organic frameworks (MOFs) due to pyridine ligand. -

Key Observations :

  • Emission Tuning : Substituents like nitro or tert-butyl groups induce red-shifted fluorescence via extended conjugation or aggregation effects .
  • Structural Rigidity : Fluorinated analogs (e.g., FPIN) exhibit enhanced fluorescence quantum yields due to restricted molecular motion in the solid state .

Biological Activity

1-{(E)-[(pyridin-3-ylmethyl)imino]methyl}naphthalen-2-ol, a Schiff base compound, has garnered attention for its potential biological activities. Schiff bases are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.

Molecular Structure

The molecular formula of this compound is C18H16N2OC_{18}H_{16}N_2O, with a molar mass of 282.33 g/mol. The structure features a naphthalene core substituted with an imine group linked to a pyridine moiety.

PropertyValue
Molecular FormulaC18H16N2O
Molar Mass282.33 g/mol
Melting PointNot specified
SolubilitySoluble in ethanol

Antimicrobial Activity

Research has shown that Schiff bases exhibit significant antimicrobial properties. A study on related imino phenol ligands demonstrated their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These compounds were tested at two concentrations (0.01 M and 0.1 M), with the higher concentration showing increased activity against the tested microorganisms .

Case Study: Antimicrobial Efficacy

The following table summarizes the antimicrobial activity of related Schiff base compounds:

CompoundConcentration (M)Activity Against E. coliActivity Against S. aureus
Imino Phenol Ligand0.01ModerateModerate
Imino Phenol Ligand0.1HighHigh
Cobalt Complex of Imino Phenol0.1HighVery High

This data indicates that metal complexes derived from Schiff bases can enhance biological activity compared to their parent ligands.

Anti-inflammatory Effects

The anti-inflammatory properties of Schiff bases have been documented in various studies. For instance, certain derivatives have shown inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways . The specific anti-inflammatory activity of this compound remains to be fully elucidated but warrants further investigation given the structural characteristics that are conducive to such activity.

Q & A

Basic: What synthetic methods are recommended for preparing 1-{(E)-[(pyridin-3-ylmethyl)imino]methyl}naphthalen-2-ol?

The compound is typically synthesized via Schiff base condensation. A standard protocol involves refluxing equimolar amounts of 2-hydroxynaphthaldehyde and pyridin-3-ylmethylamine in methanol or ethanol for 2–4 hours under anhydrous conditions . Purification is achieved through slow evaporation of the solvent, yielding needle-shaped crystals suitable for X-ray diffraction. Optimization of reaction temperature (e.g., 343 K) and solvent polarity enhances yield and crystallinity .

Basic: What key structural features are observed in its crystal lattice?

The molecule adopts an E conformation about the imine bond (C=N). Intramolecular O–H⋯N hydrogen bonding forms an S(6) ring motif, stabilizing the planar arrangement of the naphthalene and pyridine moieties. Dihedral angles between aromatic planes range from 4.31° to 28.88°, depending on substituent steric effects . Weak intermolecular C–H⋯O interactions and π-π stacking (centroid distances: ~3.64 Å) contribute to inversion dimers or chain propagation .

Advanced: How do intermolecular interactions influence its mechanical flexibility in crystalline phases?

In analogous compounds, π-π stacking and hydrogen-bonding networks enable elastic bending and plastic twisting under mechanical stress. For example, (E)-1-(((3,5-dimethoxyphenyl)imino)methyl)-naphthalen-2-ol exhibits elastic deformation due to slip-free layer gliding, while plastic twisting arises from irreversible bond rotation . Molecular dynamics simulations (e.g., using PLATON) can quantify these anisotropic interactions .

Advanced: What computational strategies align spectroscopic data with crystallographic results?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict IR, NMR, and UV-Vis spectra, which are validated against experimental data. For example, intramolecular charge transfer (ICT) bands in UV-Vis correlate with HOMO-LUMO gaps (~3.5 eV) . Discrepancies between calculated and observed NMR shifts may indicate dynamic effects in solution (e.g., tautomerism) .

Basic: Which characterization techniques are critical for structural validation?

  • Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths (e.g., C=N: ~1.28 Å), angles, and torsion angles with <0.01 Å precision .
  • Hirshfeld surface analysis: Maps intermolecular contacts (e.g., H⋯H, C⋯O contributions) .
  • SHELXL refinement: Iterative least-squares refinement with restraints for disordered atoms (R1 < 0.05 for high-quality datasets) .

Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

For example, voltammetric reduction peaks may suggest tautomeric equilibria (enol-imine ↔ keto-amine) not observed in the solid state. Use multi-technique validation:

  • Cyclic voltammetry: Identifies redox-active imine groups (e.g., irreversible cathodic peaks at −1.336 V) .
  • Variable-temperature XRD: Detects phase transitions or conformational flexibility .

Advanced: What role do hydrogen bonds play in thermal stability?

Intramolecular O–H⋯N bonds (2.56–2.62 Å) increase thermal stability by ~20°C compared to non-hydrogen-bonded analogs. Thermogravimetric analysis (TGA) shows decomposition onset at 220–250°C, correlating with bond dissociation energies calculated via DFT .

Basic: What crystallization conditions optimize crystal quality?

  • Solvent: Ethanol/methanol mixtures reduce nucleation density, favoring larger crystals .
  • Temperature: Slow cooling from 343 K to 296 K minimizes defects .
  • Additives: Trace acetic acid can template hydrogen-bonded networks .

Advanced: How to model π-π interactions in polymorph screening?

Using Mercury CSD software, calculate centroid distances and slippage angles between aromatic rings. For example, Cg1⋯Cg3 interactions (3.64 Å) in (E)-1-{[(3,5-dimethylphenyl)imino]methyl}naphthalen-2-ol stabilize a monoclinic lattice . Pair distribution function (PDF) analysis of X-ray powder data identifies competing packing motifs .

Advanced: What challenges arise in SHELXL refinement of disordered moieties?

Disordered pyridine rings require PART and ISOR restraints to mitigate overfitting. For high-Z structures (e.g., Cl-substituted analogs), anomalous dispersion corrections (SHELXC/D/E) improve phase determination . Multi-conformer models with occupancy refinement (e.g., 70:30 split) resolve ambiguities in electron density maps .

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